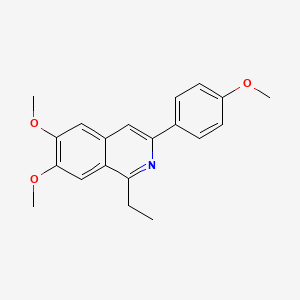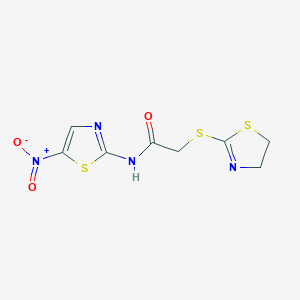
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina es un compuesto orgánico sintético que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos aromáticos heterocíclicos que están relacionados estructuralmente con las quinolinas y son conocidas por sus diversas actividades biológicas. Este compuesto particular se caracteriza por la presencia de grupos etil, metoxi y metoxifenil unidos al núcleo de isoquinolina, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
La síntesis de 1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la reacción de Bischler-Napieralski, que implica la ciclación de derivados de β-feniletilamina en presencia de un agente deshidratante como el oxicloruro de fósforo. Las condiciones de reacción a menudo requieren temperaturas elevadas y una atmósfera inerte para garantizar el rendimiento del producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de derivados de tetrahidroisoquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, particularmente en las posiciones orto y para con respecto a los grupos metoxi.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados de tetrahidroisoquinolina.
Aplicaciones Científicas De Investigación
1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de isoquinolina más complejos, que son valiosos en química medicinal y ciencia de materiales.
Biología: La similitud estructural del compuesto con los alcaloides de isoquinolina naturales lo convierte en una herramienta útil para estudiar las vías biológicas y las interacciones enzimáticas.
Medicina: Los derivados de isoquinolina son conocidos por sus actividades farmacológicas, incluidas las propiedades antiinflamatorias, analgésicas y antitumorales.
Industria: Se puede utilizar en el desarrollo de colorantes, pigmentos y otros productos químicos especiales debido a su estructura aromática estable y grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de 1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como un inhibidor o modulador de enzimas involucradas en procesos biológicos clave. Por ejemplo, podría inhibir ciertas quinasas o fosfatasas, lo que lleva a vías de señalización celular alteradas. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y requieren validación experimental adicional .
Comparación Con Compuestos Similares
1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina se puede comparar con otros derivados de isoquinolina como:
6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolina: Conocido por sus propiedades neuroprotectoras y su posible uso en el tratamiento de enfermedades neurodegenerativas.
6,7-Dimetoxi-3,4-dihidroisoquinolina: Estudiado por su papel como precursor en la síntesis de varios compuestos bioactivos.
1-(2-Clorofenil)-6,7-dimetoxi-3-metil-3,4-dihidroisoquinolina: Investigado por sus actividades cardiovasculares y sus posibles aplicaciones terapéuticas.
La singularidad de 1-Etil-6,7-dimetoxi-3-(4-metoxifenil)isoquinolina radica en su patrón de sustitución específico, que puede conferir reactividad química y actividad biológica distintas en comparación con otros derivados de isoquinolina.
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C20H21NO3/c1-5-17-16-12-20(24-4)19(23-3)11-14(16)10-18(21-17)13-6-8-15(22-2)9-7-13/h6-12H,5H2,1-4H3 |
Clave InChI |
BUGSYDKUGSZGRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC2=CC(=C(C=C21)OC)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)


![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11678508.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678513.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)
![(5Z)-3-ethyl-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678526.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678531.png)
